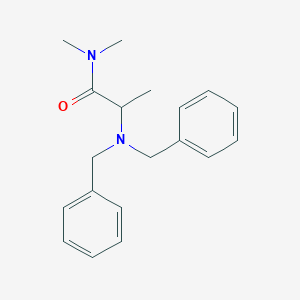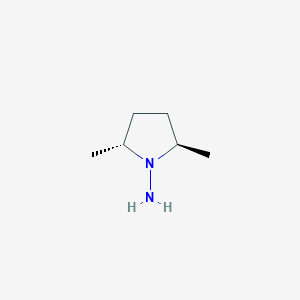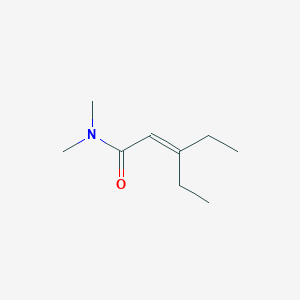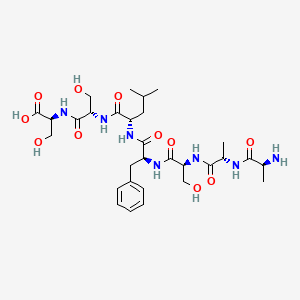
N~2~,N~2~-Dibenzyl-N,N-dimethylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~2~-Dibenzyl-N,N-dimethylalaninamide is an organic compound with the molecular formula C18H23NO It is characterized by the presence of two benzyl groups and two methyl groups attached to the nitrogen atoms of the alaninamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~-Dibenzyl-N,N-dimethylalaninamide typically involves the reaction of alaninamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
Alaninamide+2Benzyl chloride→N 2 ,N 2 -Dibenzyl-N,N-dimethylalaninamide+2HCl
Industrial Production Methods
In an industrial setting, the production of N2,N~2~-Dibenzyl-N,N-dimethylalaninamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents such as dimethylformamide (DMF) can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~2~-Dibenzyl-N,N-dimethylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted alaninamides.
Applications De Recherche Scientifique
N~2~,N~2~-Dibenzyl-N,N-dimethylalaninamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N2,N~2~-Dibenzyl-N,N-dimethylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dibenzylaniline: Similar structure with two benzyl groups attached to the nitrogen atoms.
N,N-Dimethylalaninamide: Lacks the benzyl groups, making it less hydrophobic.
N,N-Dibenzylformamide: Contains a formamide group instead of an alaninamide group.
Uniqueness
N~2~,N~2~-Dibenzyl-N,N-dimethylalaninamide is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
920761-14-4 |
|---|---|
Formule moléculaire |
C19H24N2O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-(dibenzylamino)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C19H24N2O/c1-16(19(22)20(2)3)21(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13,16H,14-15H2,1-3H3 |
Clé InChI |
YLEQDKAKAUHISL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(C)C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-serine](/img/structure/B14185400.png)
![[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol](/img/structure/B14185406.png)

![2-Chloro-5-[(1H-pyrrolo[3,2-c]pyridin-4-yl)amino]phenol](/img/structure/B14185420.png)
![(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B14185423.png)
![4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid](/img/structure/B14185426.png)


![2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide](/img/structure/B14185460.png)


